

# Technical Guide: Synthesis of Methyl 3-Nitropropanoate from Propionic Acid

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## Compound of Interest

Compound Name: Methyl 3-nitropropanoate

CAS No.: 20497-95-4

Cat. No.: B1594876

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## Executive Summary & Strategic Analysis

The synthesis of **Methyl 3-nitropropanoate** (CAS: 13059-93-3) from Propionic Acid presents a classic regioselectivity paradox in aliphatic chemistry. Direct nitration of propionic acid is thermodynamically driven to the

-position (yielding 2-nitropropionic acid) due to the stabilization of the

-anion. To achieve functionalization at the

-position (3-position), the synthesis must bypass direct substitution and instead utilize a conjugate addition (Michael addition) strategy via an unsaturated intermediate.

This guide details the "Acrylate Gateway" protocol. This pathway converts the saturated C3 acid into an

-unsaturated ester (Methyl Acrylate), activating the

-carbon for nucleophilic attack by a nitrite anion. This method ensures high regioselectivity for the 3-nitro isomer, avoiding the difficult separation of isomers associated with radical nitration.

## The Retrosynthetic Logic

The transformation relies on changing the reactivity of the propionic backbone from nucleophilic (saturated acid) to electrophilic (Michael acceptor).



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## Safety & Toxicology Profile (Critical)

**WARNING: Methyl 3-nitropropanoate** and its parent acid (3-NPA) are potent mitochondrial toxins.

Hazard Class	Description	Mechanism of Action
Neurotoxicity	Irreversible Suicide Inhibitor	Covalently inhibits Succinate Dehydrogenase (Complex II) in the Krebs cycle, causing ATP depletion and oxidative stress.
Systemic Effect	Huntington's-like pathology	Induces striatal neurodegeneration. Exposure can lead to dystonia and paralysis.
Explosive	Energetic Material	Low molecular weight nitro-compounds are shock-sensitive. Do not distill to dryness.

### Mandatory Controls:

- Engineering: All operations must be performed in a certified fume hood.
- PPE: Double nitrile gloves (0.11mm min), chemical splash goggles, and lab coat.
- Deactivation: Treat spills with 10% NaOH to hydrolyze the ester and form the water-soluble nitronate salt, followed by bleach oxidation.

## Phase 1: Precursor Activation

Objective: Convert Propionic Acid to Methyl Acrylate. Note: While Methyl Acrylate is a commodity chemical, the synthesis from Propionic Acid is described here to satisfy the "from scratch" requirement.

### Synthesis of Methyl 2-Bromopropionate (HVZ Reaction)

Direct dehydrogenation is difficult in the lab; therefore, we utilize the Hell-Volhard-Zelinsky (HVZ) bromination followed by elimination.

- Reagents: Propionic Acid (1.0 eq), Bromine ( , 1.05 eq), (0.05 eq, catalyst), Methanol (excess).
- Reaction:

Protocol:

- Place Propionic Acid (74.1 g, 1 mol) and (13.5 g, 0.05 mol) in a reactor fitted with a reflux condenser and addition funnel.
- Heat to 70°C. Add Bromine (167.8 g, 1.05 mol) dropwise over 2 hours. Caution: HBr gas evolution.[1]
- Stir at 80°C until bromine color fades (approx. 2 hours).
- Cool to 0°C. Slowly add Methanol (100 mL) to quench and esterify. Reflux for 2 hours.
- Workup: Wash with sat. , dry over , and distill (b.p. 144°C) to yield Methyl 2-bromopropionate.

### Elimination to Methyl Acrylate[1]

- Reagents: Methyl 2-bromopropionate, Quinoline or (Base).

- Reaction:

Protocol:

- Mix Methyl 2-bromopropionate (1 eq) with Quinoline (1.2 eq).
- Heat to 160-170°C. Methyl Acrylate (b.p. 80°C) will distill off as it forms.
- Collect the distillate. Stabilize immediately with 10-50 ppm hydroquinone to prevent polymerization.

## Phase 2: The Core Synthesis (Oxidative Nitration)

Objective: Regioselective introduction of the nitro group at the

-position via Michael Addition.

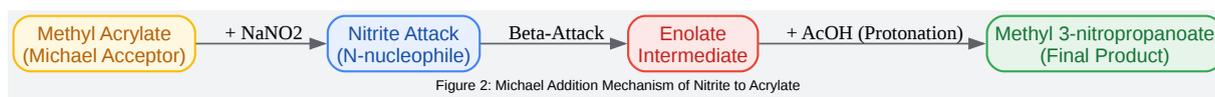
This step utilizes the ambident nature of the nitrite ion (

).

In a buffered acidic medium, the nitrogen atom acts as the nucleophile toward the soft electrophile (the

-carbon of the acrylate).

### Mechanistic Pathway[1]



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[2]

## Experimental Protocol

Reference Basis: Modified procedure based on Kornblum et al. and McMurry et al. [1, 2].

#### Reagents:

- Methyl Acrylate: 8.6 g (0.10 mol)
- Sodium Nitrite ( ): 13.8 g (0.20 mol)
- Acetic Acid (Glacial): 100 mL
- Solvent: DMSO (Dimethyl sulfoxide) or THF (Tetrahydrofuran) - DMSO enhances nitrite nucleophilicity.[1]

#### Step-by-Step Methodology:

- Preparation: In a 250 mL round-bottom flask, dissolve Sodium Nitrite (13.8 g) in DMSO (50 mL). Ensure complete dissolution.
- Addition: Add Methyl Acrylate (8.6 g) to the nitrite solution.
- Acidification: Cool the mixture to 0°C in an ice bath. Add Glacial Acetic Acid (6.0 g, 0.10 mol) dropwise over 30 minutes.
  - Technical Insight: The slow addition of acid is crucial. It generates nitrous acid ( ) in situ but maintains a pH where the nitrite ion is still available for nucleophilic attack, while preventing rapid polymerization of the acrylate.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 24–48 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane). The acrylate spot ( ) should disappear, and a new polar spot ( ) should appear.
- Quench: Pour the reaction mixture into 200 mL of ice-cold water.

- Extraction: Extract with Diethyl Ether ( ).
  - Note: Avoid using chlorinated solvents if possible to prevent emulsion formation with DMSO residues.
- Washing: Wash the combined organic layers with:
  - Water ( ) to remove DMSO.
  - Saturated ( ) to remove acetic acid.
  - Brine ( ).
- Drying: Dry over anhydrous and filter.
- Concentration: Remove solvent under reduced pressure (Rotary Evaporator, bath temp < 40°C). DO NOT OVERHEAT due to the thermal instability of nitro compounds.

## Purification & Characterization

The crude oil is usually yellow. Purify via flash column chromatography.

- Stationary Phase: Silica Gel (230-400 mesh).
- Mobile Phase: Gradient Hexane  
20% Ethyl Acetate/Hexane.[1]
- Yield: Typical isolated yields range from 45% to 60%.

Data Table: Expected Physical Properties

Property	Value	Notes
Appearance	Colorless to pale yellow oil	Darkens on storage
Boiling Point	95°C @ 5 mmHg	Do not distill at atm pressure
NMR (CDCl <sub>3</sub> )	3.01 (t, 2H), 3.75 (s, 3H), 4.65 (t, 2H)	Triplet at 4.65 ppm confirms -nitro
IR Spectrum	1740 cm <sup>-1</sup> (C=O), 1555 cm <sup>-1</sup> (NO <sub>2</sub> )	Asymmetric nitro stretch is diagnostic

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	O-alkylation (Nitrite ester formation)	Ensure solvent is polar aprotic (DMSO) to favor N-alkylation. Keep temperature low (<25°C).
Polymerization	Lack of inhibitor	Add 100 ppm Hydroquinone to the reaction mixture if the acrylate polymerizes before reaction.
Emulsions	DMSO in workup	Increase the number of water washes or use continuous extraction.

## References

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## Sources

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- [2. US3925463A - Process for the production of methyl acrylate - Google Patents \[patents.google.com\]](#)
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